molecular formula C15H13N5O B235050 N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide

N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide

Cat. No. B235050
M. Wt: 279.3 g/mol
InChI Key: YEHONGIDERIAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide, also known as ATA-NAT, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a tetrazole-based compound that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is not fully understood. However, it has been suggested that N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide exerts its effects through the inhibition of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that promotes angiogenesis.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been reported to reduce the levels of MMPs and to inhibit angiogenesis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been shown to improve cognitive function and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is also soluble in various solvents, which makes it easy to use in various experiments. However, one of the limitations of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide.

Future Directions

There are several future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. One direction is to further investigate the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide and to identify its molecular targets. Another direction is to explore the potential use of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. Finally, the development of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide derivatives with improved pharmacological properties is another potential future direction for the research on N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide.
Conclusion:
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is a novel compound that has shown promising results in various scientific research applications. Its synthesis method is well-established, and it has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has several advantages for lab experiments, including its stability and solubility. However, its mechanism of action is not fully understood, and further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. Overall, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is a promising compound that has the potential to be used in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with 1-naphthylamine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide, which is then purified using column chromatography. The purity of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has shown promising results in various scientific research applications. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to have neuroprotective effects and to improve cognitive function.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide

Molecular Formula

C15H13N5O

Molecular Weight

279.3 g/mol

IUPAC Name

N-(2-prop-2-enyltetrazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C15H13N5O/c1-2-10-20-18-15(17-19-20)16-14(21)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,16,18,21)

InChI Key

YEHONGIDERIAEM-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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